molecular formula C20H15F3N4O B2491306 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-47-2

1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2491306
CAS No.: 895012-47-2
M. Wt: 384.362
InChI Key: PPDLTUXCIWBEEV-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound built on a pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its significant role in medicinal chemistry and drug discovery. This heterocyclic system is of high research interest due to its similarity to purine bases, allowing it to act as a core structure in the design of potential kinase inhibitors . Specifically, derivatives of this scaffold have been extensively studied as potent epidermal growth factor receptor (EGFR) inhibitors, which are a prominent target in oncology research for various cancers such as lung and colon cancer . The structural design of this compound, featuring a 2-methylphenyl group at the 1-position and a 3-(trifluoromethyl)benzyl group at the 5-position, is tailored to interact with key regions of enzymatic binding sites. The trifluoromethyl group is a common pharmacophore known to enhance metabolic stability and binding affinity. Researchers may investigate this compound as a key intermediate or as a biological probe for studying signal transduction pathways, apoptosis, and cell cycle arrest in cancer cells . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O/c1-13-5-2-3-8-17(13)27-18-16(10-25-27)19(28)26(12-24-18)11-14-6-4-7-15(9-14)20(21,22)23/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDLTUXCIWBEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its potential in several therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have shown that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin, demonstrating their potential as alternatives in treating inflammatory conditions .
  • Antimicrobial Activity : The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating its potential use in developing new antibiotics .
  • Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticancer effects. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is crucial for optimizing its pharmacological properties. Variations in the substituents on the phenyl rings and the pyrazolo-pyrimidine core can significantly influence biological activity. Research has indicated that specific modifications can enhance potency and selectivity against targeted enzymes or receptors .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have enabled the development of various analogs with improved efficacy and reduced toxicity profiles. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to enhance yield and reduce environmental impact .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study evaluated the anti-inflammatory effects of a series of pyrazolo[3,4-d]pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated that specific derivatives significantly reduced edema compared to controls, suggesting their potential as anti-inflammatory agents .
  • Case Study 2 : In another investigation focused on antimicrobial activity, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising antibacterial activity, warranting further exploration for potential therapeutic applications .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryCOX inhibition comparable to celecoxib
AntimicrobialActivity against S. aureus and E. coli
AnticancerInhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with related pyrazolo[3,4-d]pyrimidin-4-one derivatives, focusing on structural modifications, synthesis routes, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Position 1 Substituent Position 5 Substituent Key Modifications Molecular Weight LogP* (Predicted)
Target Compound 2-methylphenyl 3-(trifluoromethyl)benzyl -CF₃ enhances lipophilicity ~413.4 ~3.8
1-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 2-fluorobenzyl H Fluorine increases electronegativity ~289.3 ~2.1
6-ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-methylphenyl 3-fluoro-4-methylphenyl; ethyl at C6 Ethyl group adds steric hindrance 362.4 ~3.5
5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives Variable Arylamino at C6 Amino groups enhance H-bonding capacity ~300–350 ~1.5–2.5

Notes:

  • Ethyl or arylamino substituents (e.g., ) alter solubility and target selectivity.

Key Observations :

  • Trifluoromethyl Groups : Enhance binding to hydrophobic pockets in kinases (e.g., JAK2, EGFR) .
  • Arylamino Substituents: Improve antifungal activity by interacting with fungal cytochrome P450 enzymes .
  • Chromen-4-one Fusion : May confer fluorescence properties for imaging applications .

Biological Activity

The compound 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H15F3N4O
  • Molecular Weight : 348.32 g/mol
  • CAS Number : Not specified in the sources reviewed.

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-methylphenyl and a trifluoromethylphenyl group, which may influence its pharmacological properties.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory effects. For instance:

  • A study reported that certain substituted pyrazolo compounds showed inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that our compound may also possess similar inhibitory properties.

2. Antitumor Activity

Research has highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidines:

  • One specific study demonstrated that these compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest through modulation of signaling pathways involving p21-activated kinases (PAKs) . The presence of the trifluoromethyl group is hypothesized to enhance the lipophilicity and overall biological activity of the compound.

The biological activity of this compound may be attributed to:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression and inflammation.
  • Apoptotic Pathways : Induction of apoptotic pathways in malignant cells has been observed with related structures.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings and the presence of electron-withdrawing groups like trifluoromethyl significantly affect the biological activity:

SubstituentEffect on Activity
TrifluoromethylIncreases potency against COX enzymes
Methyl group on phenylEnhances lipophilicity and cellular uptake

Case Studies

Several case studies have documented the efficacy of similar pyrazolo compounds in preclinical models:

  • In Vivo Studies : A study involving carrageenan-induced paw edema models demonstrated significant reduction in inflammation upon administration of pyrazolo derivatives at varying dosages .
  • Cell Line Studies : In vitro assays with cancer cell lines showed that certain derivatives led to a reduction in cell viability and increased apoptosis rates compared to controls.

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